Ascorbic acid

Catalog No.
S519480
CAS No.
50-81-7
M.F
C6H8O6
M. Wt
176.12
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ascorbic acid

CAS Number

50-81-7

Product Name

Ascorbic acid

IUPAC Name

(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one

Molecular Formula

C6H8O6

Molecular Weight

176.12

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1

InChI Key

CIWBSHSKHKDKBQ-JLAZNSOCSA-N

SMILES

OC([C@]([C@@H](O)CO)([H])O1)=C(O)C1=O

Solubility

Soluble in DMSO

Synonyms

Ascorbic acid

Description

The exact mass of the compound Ascorbic acid is 176.0321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

Ascorbic acid is a potent antioxidant. It donates electrons to neutralize free radicals, unstable molecules that damage cells and contribute to various chronic diseases. Research suggests its role in protecting against oxidative stress, a condition linked to:

  • Cardiovascular disease )
  • Neurodegenerative diseases like Alzheimer's and Parkinson's

Collagen Synthesis

Ascorbic acid is a crucial cofactor for enzymes involved in collagen synthesis. Collagen is a major structural protein found in connective tissues, skin, and bones. Research explores its potential role in:

  • Wound healing )
  • Promoting healthy skin aging )

Cellular Function and Immune Support

Ascorbic acid plays a vital role in various cellular functions. It is involved in:

  • Immune system regulation )
  • Iron absorption )
  • Neurotransmitter synthesis

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.6

Exact Mass

176.0321

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

Ascorbic acid (DL);62624-30-0

Wikipedia

Ascorbic acid
Vitamin C
Monodehydro-L-ascorbic acid
L-ascorbate

Drug Warnings

Large doses are reported to cause diarrhea and other gastrointestinal disturbances. It has also been stated that large doses may result in hyperoxaluria and the formation of renal calcium oxalate calculi, and ascorbic acid should therefore be given with care to patients with hyperoxaluria. Tolerance may be induced with prolonged use of large doses, resulting in symptoms of deficiency when intake is reduced to normal. Prolonged or excessive use of chewable vitamin C preparations may cause erosion of tooth enamel.
Large doses of ascorbic acid have resulted in hemolysis in patients with G6PD deficiency.
Vitamin C intakes of 250 mg/day or higher have been associated with false-negative results for detecting stool and gastric occult blood. Therefore, high dose vitamin C supplements should be discontinued at least two weeks before physical exams to avoid interference with blood and urine tests.
Supplemental vitamin C may reduce the effectiveness of cancer chemotherapy, and its effectiveness in reducing risk from cancer and related death is unclear.
For more Drug Warnings (Complete) data for L-Ascorbic Acid (25 total), please visit the HSDB record page.

Biological Half Life

16 days (3.4 hours in people who have excess levels of vitamin C)
The plasma half-life is reported to be 16 days in humans. This is different in people who have excess levels of vitamin C where the half-life is 3.4 hours
Vitamin C has a 96 hr half-life in guinea pigs.
Due to homeostatic regulation, the biological half-life of ascorbate varies widely from 8 to 40 days and is inversely related to the ascorbate body pool.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Agrochemicals -> Fungicides
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant; Buffering

Methods of Manufacturing

The classical Reichstein - Grussner synthesis starts with reduction of D-glucose to D-sorbitol by hydrogenation over a nickel catalyst. The microbiological oxidation of D-sorbitol to L-sorbose is carried out with Acetobacter xylinum. On treatment of L-sorbose with acetone at low temperature in the presence of sulfuric acid, 2,3:4,6-di-O-isopropylidene-alpha-L-sorbofuranose is formed. The di-O-isopropylidenyl protection of the hydroxyl-groups at C-2, C-3 and C-4, C-6 allows high-yield oxidation to di-O-isopropylidene-2-ketogulonic acid, without over-oxidation or other side reactions. The oxidation is carried out with potassium permanganate in alkaline solution. Treatment of /di-O-isopropylidene-2-ketogulonic acid/ with hot water affords 2-keto-L-gulonic acid, which is converted to L-ascorbic acid by heating in water at 100 °C (20% yield) or by esterification and treatment with sodium methoxide in methanol followed by acidification with hydrogen chloride, yielding ca. 70% of /L-ascorbic acid /. The overall yield of ascorbic acid from D-glucose is 15-18%.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Pharmaceutical and medicine manufacturing
L-Ascorbic acid: ACTIVE
The most significant characteristic of l-ascorbic acid is its oxidation to dehydro-l-ascorbic acid, with which it forms a reversible redox system. This reducing property, together with its nutritional qualities and low toxicity, is the main reason for the numerous applications of vitamin C in the food and pharmaceutical industries.
1 unit (USP or International) is the Vitamin C activity of 0.05 mg of the USP ascorbic acid reference standard.
... Because of ascorbic acid's sensitivity to oxidation ... its stability in foods has received more attention than that of other vitamins ... Ascorbic acid oxidase is present in a variety of plant foods and may be responsible for significant losses if not inactivated during tissue maceration.
Stability ... in potato products has been of interest since they are a significant dietary source in many countries. Reduced ascorbic acid decreased 50% in potatoes stored three months - from 25 to 13 mg/100 g. Additional degradation occurs during cooking and washing - from 13 to 6 mg/100 g.
For more General Manufacturing Information (Complete) data for L-Ascorbic Acid (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 967.21. Vitamin C (Ascorbic Acid) in Vitamin Preparations and Juices. 2,4-Dichloroindophenol Titrimetric Method. Ascorbic acid reduces oxidation-reduction indicator dye, 2,4-dichloroindophenol, to colorless solution. At end point, excess unreduced dye is rose pink in acid solution. Vitamin is extracted and titration is performed in presence of HPO3-HOAc or HPO3-HOAc-H2SO4 solution to maintain proper acidity for reaction and to avoid autoxidation of ascorbic acid at high pH.
AOAC Method 967.22. Vitamin C (Ascorbic Acid) in Vitamin Preparations. Microfluorometric Method. Ascorbic acid is oxidized to dehydroascorbic acid in presence of Norit. Oxidized form is reacted with 0-phenylenediamine to produce fluorophor having activation max. at ca 350 nm and fluorescence max. at ca 430 nm. Fluorescence intensity is proportional to concentration.
AOAC Method 984.26. Vitamin C (Total) in Food. Semiautomated Fluorometric Method.
AOAC Method 985.33. Vitamin C (Reduced Ascorbic Acid) in Ready- to-Feed Milk-Based Infant Formula. 2,6-Dichloroindophenol Titrimetric Method. Ascorbic acid is estimated by titration with colored oxidation-reduction indicator, 2,6-dichlororindophenol. EDTA is added as chelating agent to remove Fe and Cu interferences.
For more Analytic Laboratory Methods (Complete) data for L-Ascorbic Acid (8 total), please visit the HSDB record page.

Storage Conditions

Solutions of ascorbic acid are rapidly oxidized in air and in alkaline media; the drug should be protected from air and light.

Interactions

BALB/c male mice (288) were allocated into four groups: group 1 (48 animals), control diet; group 2 (48 animals), control diet and 500 ppm 2-acetylaminofluorene (2-AAF); group 3 (96 animals), control diet and 250 mg/mL of ascorbic acid in water; group 4 (96 animals), control diet, 2-AAF, and ascorbic acid. Food and water consumptions were measured at weekly intervals. The animals were killed at 28 days and necropsied. There were no detectable differences in relative food consumption due to the addition of ascorbic acid or to an interaction of ascorbic acid with 2-AAF. However the presence of ascorbic acid in the water was associated with a significant reduction in relative water consumption. The addition of 2-AAF caused a significant increase in relative water consumption, and a significant interaction of ascorbic acid with 2-AAF was detected. Major histological findings were restricted to the urinary bladder. Vacuolization of the transitional epithelium, simple and nodular urothelial hyperplasia, fibrosis, and chronic inflammation of the lamina propria were found in varying degrees in the urinary bladders of mice receiving 2-AAF alone and in combination with ascorbic acid. The most severe lesions were seen in the mice given the combination of 2-AAF and ascorbic acid. The urinary bladders of mice receiving the control diet and ascorbic acid alone were normal. The chronic inflammation and fibrosis were restricted primarily to the fundus of the urinary bladder. The lamina propria contained an increased amount of collagen, an increase in the vasculature and an infiltration of mononuclear inflammatory cells ...
Effect of ascorbic acid on metal toxicity.
Table: Effect of Ascorbic Acid on Metal Toxicity [Table#2230]
... Male F344 rats /were injected/ intraperitoneally with 0, 458, or 687 umol/kg 4-aminophenol (PAP). PAP caused selective necrosis to the pars recta of the proximal tubule. Coadministration of ascorbic acid (457 and 687 umol/kg) with PAP protected the rats against the nephrotoxicity, markedly reduced the effect on renal function, and limited the extent of renal tubular necrosis.
Oxytocin decreases the rate of placental transmission of ascorbic acid.
For more Interactions (Complete) data for L-Ascorbic Acid (41 total), please visit the HSDB record page.

Stability Shelf Life

Stable to air when dry; impure preparation and in many natural products vitamin oxidizes on exposure to air and light. Aqueous solutions are rapidly oxidized by air, accelerated by alkalies, iron, copper

Dates

Modify: 2023-08-15
1. Jandl, B.; Sedghiniya, S.; Carstens, A.; Astakhova, K. Peptide–Fluorophore Hydrogel as a Signal Boosting Approach in Rapid Detection of Cancer DNA. ACS Omega, 2019, 4(9), 13889–13895. doi: 10.1021/acsomega.9b01586
2. Taskova, M.; Uhd, J.; Miotke, L.; Kubit, M.; Bell, J.; Ji, H.P.; Astakhova, K. Tandem Oligonucleotide Probe Annealing and Elongation To Discriminate Viral Sequence. Analytical Chemistry, 2017, 89(8), 4363–4366. doi: 10.1021/acs.analchem.7b00646
3. Samuelsen, S.V.; Maity, A.; Nybo, M.; Macaubas, C.; Lønstrup, L.; Balboni, I.M.; Mellins, E.D.; Astakhova, K. Novel Phospholipid-Protein Conjugates Allow Improved Detection of Antibodies in Patients with Autoimmune Diseases. PLoS One, 2016, 11(6), e0156125. doi: 10.1371/journal.pone.0156125
4. Li, Z.; Liu, Z.; Chen, Z.; Ju, E.; Li, W.; Ren, J.; Qu, X. Bioorthogonal chemistry for selective recognition, separation and killing bacteria over mammalian cells. Chemical Communications, 2016, 52(17), 3482–3485. doi:

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